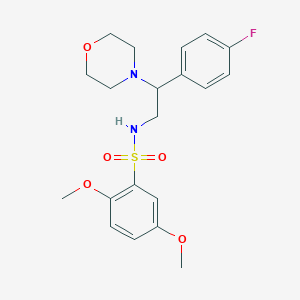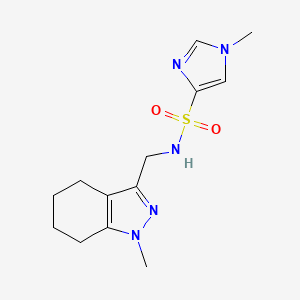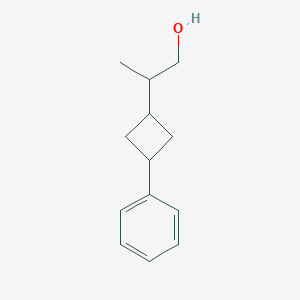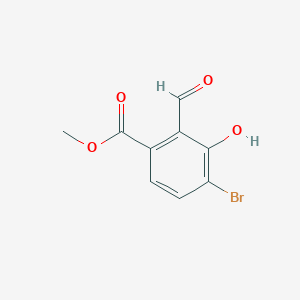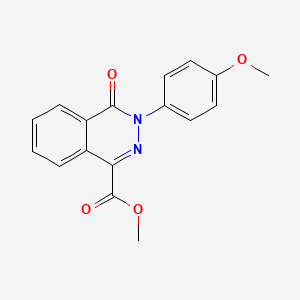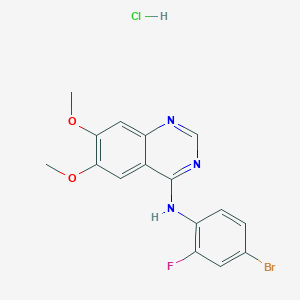
4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride
Vue d'ensemble
Description
4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride is a chemical compound. The parent compound, 4-Bromo-2-fluoroaniline, has a molecular formula of C6H5BrFN and a molecular weight of 190.01 . It is used in the synthesis of 4-amino-3-fluorophenyl boronic acid and in the chemical modification and synthesis of boronic acid derivatives for ultraviolet-visible titration .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoroaniline, a key component of the compound , can be achieved via the halogenation (bromination) of 2-fluoroaniline in the presence of quaternary .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluoroaniline can be represented by the linear formula BrC6H3(F)NH2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
4-Bromo-2-fluoroaniline, a component of the compound, is a solid at room temperature with a melting point of 40-42 °C . It has a density of 1.6196 (rough estimate) and a refractive index of 1.4710 (estimate) .Applications De Recherche Scientifique
Tyrosine Kinase Inhibitors
- The compound, as a derivative of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, has been identified as a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which is significant in cancer research (Bridges et al., 1996).
Novel Ruthenium Complexes
- The compound has been used in the synthesis of novel ruthenium complexes. These complexes show potential as multi-targeting metal-based anticancer agents, particularly against the EGF-stimulated proliferation of human breast cancer cell lines (Ji et al., 2014).
In Vivo Evaluation for Cancer Imaging
- The compound has been evaluated in vivo for its potential in cancer imaging using positron emission tomography (PET) in rats. This research suggests its promise as an agent for in vivo imaging of tumors (Fredriksson et al., 1999).
Potential PET Bioprobes
- Analogues of the compound have been synthesized and evaluated as potential positron emission tomography (PET) biomarkers for molecular imaging of EGFR-positive tumors (Mishani et al., 2004).
DNA-Binding Properties
- Derivatives of the compound have been synthesized and evaluated for their ability to interact with DNA. This research is significant in understanding how these compounds might be used in cancer treatment (Garofalo et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTBDNIYEJRTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2778530.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2778536.png)
![3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778538.png)
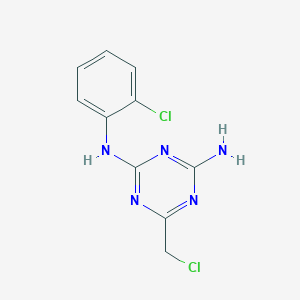
![2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2778541.png)

